3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide
Description
This compound features a 1,2,4-oxadiazole ring linked to an azetidine (four-membered nitrogen-containing ring) via a carboxamide group. Key structural elements include:
- 2-Trifluoromethylphenyl group: Bonded to the azetidine’s carboxamide, enhancing lipophilicity and metabolic stability.
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClF3N4O2/c20-13-5-3-4-11(8-13)16-25-17(29-26-16)12-9-27(10-12)18(28)24-15-7-2-1-6-14(15)19(21,22)23/h1-8,12H,9-10H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFTZKXXXJSMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of an amidoxime with an acyl chloride under acidic conditions . The resulting oxadiazole intermediate is then coupled with a chlorophenyl derivative and a trifluoromethylphenyl derivative through a series of nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction kinetics and scalability .
Chemical Reactions Analysis
Azetidine Carboxamide Coupling
The azetidine-carboxamide moiety is introduced via nucleophilic substitution or carbodiimide-mediated coupling:
-
Step 1 : The azetidine ring is functionalized at the 1-position with a carboxamide group using 2-(trifluoromethyl)aniline and a coupling agent such as EDC·HCl .
-
Step 2 : The oxadiazole intermediate reacts with the azetidine-carboxamide under basic conditions (e.g., DIPEA) in DMF to form the final compound .
Table 2: Coupling Reaction Conditions
| Coupling Agent | Base | Solvent | Reaction Time | Yield | Source |
|---|---|---|---|---|---|
| EDC·HCl | DIPEA | DMF | 12 h | 78% | |
| DCC | Pyridine | CHCl₃ | 24 h | 65% |
Functional Group Compatibility and Challenges
-
Trifluoromethyl Group Stability : The electron-withdrawing trifluoromethyl group on the phenyl ring necessitates mild reaction conditions to avoid decomposition .
-
Chlorophenyl Reactivity : The 3-chlorophenyl group may participate in unintended side reactions (e.g., SNAr) under strong acidic/basic conditions, requiring careful pH control .
Analytical Characterization
Key spectroscopic data for structural confirmation:
Table 3: Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| ¹H NMR | δ 8.2 (s, 1H, oxadiazole-H), δ 4.3 (m, 4H, azetidine-CH₂), δ 7.6–7.8 (aryl) | |
| MS | [M+H]⁺ m/z = 449.1 (calculated 449.08) |
Reaction Mechanism Insights
Scientific Research Applications
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . Additionally, its interaction with microbial cell membranes can result in antimicrobial activity .
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares motifs with several pesticidal agents documented in the Pesticide Chemicals Glossary (2001) and related structural data. Key comparisons are summarized below:
Key Observations
Shared Substituents :
- The 3-chlorophenyl group is present in both the target compound and cyprofuram , suggesting a role in target binding (e.g., fungal cytochrome P450 inhibition).
- Trifluoromethyl groups are common in flutolanil and the target compound, enhancing resistance to oxidative metabolism.
Core Structure Differences: The target’s 1,2,4-oxadiazole and azetidine moieties distinguish it from benzamide (flutolanil) or benzoylurea (diflubenzuron) cores. Oxadiazoles are known for stability under physiological conditions, while azetidines may confer conformational rigidity.
Biological Implications :
- Flutolanil and cyprofuram act as fungicides, targeting succinate dehydrogenase or lipid biosynthesis . The target compound’s oxadiazole-azetidine scaffold could modulate similar pathways but with altered selectivity.
- Diflubenzuron’s benzoylurea structure inhibits chitin synthesis in insects ; the target’s distinct core may bypass resistance mechanisms seen in benzoylurea-resistant pests.
Physicochemical Properties :
Biological Activity
The compound 3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research to provide an overview of its biological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
This compound is characterized by a complex structure that includes an azetidine core and oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is , with a molecular weight of approximately 450.9 g/mol .
Anticancer Properties
Several studies have indicated that compounds containing the oxadiazole ring exhibit significant anticancer activity. For instance, derivatives of oxadiazole have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Specific studies on related compounds have reported IC50 values in the low micromolar range against breast and colon cancer cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (Breast) | 17 |
| Compound B | HT-29 (Colon) | 9 |
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of oxadiazole derivatives. For example, compounds similar to the one have shown promising activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 3.12 µg/mL . This suggests that the compound may be beneficial in developing new treatments for tuberculosis.
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets. The oxadiazole moiety is known to interfere with the NF-κB signaling pathway, a critical regulator of immune response and inflammation . Inhibiting this pathway can potentially lead to reduced tumor growth and improved outcomes in cancer therapy.
Study 1: Anticancer Efficacy
In a recent study, a series of oxadiazole derivatives were synthesized and evaluated for their anticancer properties. Among these, the compound exhibiting structural similarities to our target showed significant cytotoxicity against various cancer cell lines, reinforcing the potential of oxadiazole-containing compounds in oncology .
Study 2: Antitubercular Activity
Another investigation focused on the synthesis and evaluation of substituted oxadiazoles against Mycobacterium tuberculosis. The results indicated that specific modifications to the oxadiazole structure enhanced its antitubercular activity, suggesting that similar adaptations could improve the efficacy of our target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
